6'-Fluorospiro[cyclopropane-1,3'-indoline]
Description
Structure
3D Structure
Properties
Molecular Formula |
C10H10FN |
|---|---|
Molecular Weight |
163.19 g/mol |
IUPAC Name |
6-fluorospiro[1,2-dihydroindole-3,1'-cyclopropane] |
InChI |
InChI=1S/C10H10FN/c11-7-1-2-8-9(5-7)12-6-10(8)3-4-10/h1-2,5,12H,3-4,6H2 |
InChI Key |
NWQXJTWLHFVPRJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC12CNC3=C2C=CC(=C3)F |
Origin of Product |
United States |
Preparation Methods
The synthesis of 6’-Fluorospiro[cyclopropane-1,3’-indoline] typically involves the following steps:
Synthetic Routes: The preparation of this compound can be achieved through a multi-step synthetic route starting from commercially available precursors.
Reaction Conditions: The reaction conditions often include the use of a base, such as sodium hydride, and a solvent like dimethylformamide (DMF).
Industrial Production Methods: Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity.
Chemical Reactions Analysis
6’-Fluorospiro[cyclopropane-1,3’-indoline] undergoes various chemical reactions, including:
Scientific Research Applications
6’-Fluorospiro[cyclopropane-1,3’-indoline] has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of 6’-Fluorospiro[cyclopropane-1,3’-indoline] involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Structural and Substituent Variations
Spiro[cyclopropane-1,3'-indoline] derivatives differ primarily in substituent type and position. Key analogs include:
Physical and Electronic Properties
- Lipophilicity : Fluorine at 6' increases logP compared to methoxy or nitro derivatives, enhancing membrane permeability .
- Triplet Energy : Ethyl-substituted analogs (e.g., rac-9a) exhibit higher triplet energy (298 kJ/mol) than fluorinated derivatives, affecting photochemical reactivity .
- Solubility : Methoxy and nitro groups improve aqueous solubility compared to halogenated derivatives .
Key Research Findings
Substituent Effects :
- Fluorine at 6' improves metabolic stability and target binding via C–F⋯H interactions .
- Nitro groups reduce reactivity in deracemization reactions compared to ethyl or methoxy groups .
Synthetic Efficiency :
- Metal-free methods (e.g., ) avoid heavy-metal contamination, critical for pharmaceutical applications.
- Diastereoselective syntheses (e.g., ) enable access to complex spiro scaffolds with multiple stereocenters.
Biological Relevance :
Biological Activity
6'-Fluorospiro[cyclopropane-1,3'-indoline] is a novel compound recognized for its unique spirocyclic structure, which integrates a cyclopropane moiety with an indoline framework. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial, antiviral, and anticancer properties. The presence of a fluorine atom enhances its chemical reactivity and biological activity, making it a valuable candidate for various therapeutic applications.
Antimicrobial Properties
Research indicates that 6'-Fluorospiro[cyclopropane-1,3'-indoline] exhibits significant antimicrobial activity against various bacterial strains. Preliminary studies suggest effectiveness against both Gram-positive and Gram-negative bacteria, with specific focus on its potential as a colistin adjuvant against pathogenic bacteria. The compound's mechanism involves interaction with bacterial enzymes, leading to inhibition of growth and replication.
Antiviral Effects
The compound has also been investigated for its antiviral properties , particularly against influenza viruses. In vitro studies have shown that it can inhibit viral replication, with IC50 values indicating moderate efficacy. For example, related compounds in the cyclopropane class have demonstrated IC50 values ranging from 26.7 to 77.2 μM against H1N1 virus strains . The exact mechanisms of action are still under investigation but are believed to involve disruption of viral entry or replication processes.
Anticancer Activity
In addition to its antimicrobial and antiviral effects, there is growing interest in the anticancer potential of 6'-Fluorospiro[cyclopropane-1,3'-indoline]. Early studies have indicated that the compound may induce apoptosis in cancer cells through modulation of specific signaling pathways. Further research is needed to elucidate the precise molecular targets involved.
The mechanism by which 6'-Fluorospiro[cyclopropane-1,3'-indoline] exerts its biological effects is linked to its structural characteristics:
- Binding Affinity : The fluorine atom enhances binding affinity to various receptors and enzymes.
- Target Interaction : The compound interacts with specific molecular targets, modulating their activity and leading to biological effects such as inhibition of enzyme functions or interference with cellular processes .
Case Studies
- Antimicrobial Study : A study evaluating the effectiveness of 6'-Fluorospiro[cyclopropane-1,3'-indoline] as an adjunct therapy with colistin showed promising results in reducing Minimum Inhibitory Concentrations (MICs) against resistant bacterial strains .
- Antiviral Research : In a comparative study of cyclopropane derivatives, 6'-Fluorospiro[cyclopropane-1,3'-indoline] was found to have superior antiviral activity compared to other derivatives tested against H1N1 .
Comparative Analysis
The following table summarizes the biological activities and structural features of 6'-Fluorospiro[cyclopropane-1,3'-indoline] compared to similar compounds:
| Compound Name | Antimicrobial Activity | Antiviral Activity | Unique Structural Features |
|---|---|---|---|
| 6'-Fluorospiro[cyclopropane-1,3'-indoline] | Significant | Moderate | Spirocyclic structure with fluorine at C-6 |
| 6'-Chlorospiro[cyclopropane-1,3'-indoline] | Moderate | Low | Chlorine atom instead of fluorine |
| 6'-Bromospiro[cyclopropane-1,3'-indoline] | Low | Low | Bromine atom affecting reactivity |
Q & A
Basic Research Questions
Q. What synthetic methodologies are effective for constructing 6'-Fluorospiro[cyclopropane-1,3'-indoline], and how do reaction conditions impact yield?
- Methodological Answer :
- Multi-component reactions : A three-component approach using indoline derivatives, fluorinated substrates, and cyclopropane precursors under mild conditions (e.g., DMF, 60–80°C) achieves moderate yields (50–65%) .
- Cyclopropanation : Tosylhydrazone salts enable metal-free cyclopropanation of fluorinated indole intermediates, offering improved diastereoselectivity (>80%) and safety compared to diazo-based methods .
- Optimization : Elevated temperatures (100–120°C) and aprotic solvents (e.g., THF) enhance cyclization efficiency .
- Data Table :
Q. Which spectroscopic techniques are critical for characterizing spiro[indoline-cyclopropane] derivatives?
- Methodological Answer :
- NMR Spectroscopy : H and C NMR confirm cyclopropane ring integration and fluorine substitution patterns (e.g., coupling constants for spiro junctions) .
- X-ray Crystallography : Resolves strain in the cyclopropane-indoline system and verifies stereochemistry .
- Mass Spectrometry : High-resolution MS validates molecular formulas (e.g., CHFN for 6'-fluorospiro derivatives) .
Q. How does fluorine substitution at the 6'-position influence physicochemical properties compared to other halogenated analogs?
- Methodological Answer :
- Polarity : Fluorine increases electronegativity, enhancing solubility in polar solvents (e.g., DMSO) versus brominated analogs .
- Stability : Fluorine’s small size reduces steric hindrance, improving thermal stability compared to nitro-substituted derivatives .
- Bioavailability : Fluorine’s electronegativity may enhance membrane permeability in drug discovery contexts .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for fluorinated spiroindolines?
- Methodological Answer :
- Assay Standardization : Use consistent cell lines (e.g., A549 for lung cancer) and IC protocols to minimize variability .
- Structural Confirmation : Validate purity (>95% via HPLC) and stereochemistry (via X-ray) to exclude impurities as confounding factors .
- Meta-Analysis : Compare SAR across derivatives (e.g., 6'-fluoro vs. 5'-bromo analogs) to identify substituent-specific trends .
Q. What strategies improve diastereoselectivity in spiro[indoline-cyclopropane] synthesis?
- Methodological Answer :
- Chiral Catalysts : Proline-derived catalysts induce enantioselectivity in cyclopropanation steps (e.g., 85% ee reported in related systems) .
- Solvent Effects : Polar aprotic solvents (e.g., DMF) stabilize transition states, favoring desired diastereomers .
- Temperature Control : Lower temperatures (0–25°C) reduce kinetic competition, enhancing selectivity .
Q. How to design SAR studies for fluorospiro[indoline] derivatives in antiviral research?
- Methodological Answer :
- Positional Scanning : Synthesize analogs with fluorine at 5'-, 6'-, or 7'-positions and test against viral proteases .
- Functional Group Swapping : Replace the cyclopropane ring with cyclohexane or pyrrolidine to assess ring strain effects .
- In Silico Screening : Use molecular docking (e.g., AutoDock Vina) to predict binding affinities to target proteins (e.g., SARS-CoV-2 M) .
Q. What computational approaches predict the stability of strained spiro systems like 6'-Fluorospiro[cyclopropane-1,3'-indoline]?
- Methodological Answer :
- DFT Calculations : Analyze bond angles (e.g., cyclopropane C-C-C ~60°) and strain energy (e.g., ~27 kcal/mol) .
- Molecular Dynamics : Simulate thermal decomposition pathways to identify weak points (e.g., cyclopropane-indoline junction) .
- QSPR Models : Correlate substituent electronegativity with stability using Hammett constants .
Key Challenges and Recommendations
- Synthetic Bottlenecks : Low yields (<50%) in multi-step routes demand catalyst optimization (e.g., Pd-catalyzed cross-coupling) .
- Data Reproducibility : Publish full spectroscopic datasets (e.g., NMR shifts in Supporting Information) to enable cross-validation .
- Biological Mechanism : Prioritize target identification (e.g., kinase inhibition assays) to clarify modes of action .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
